molecular formula C165H254N44O55S B612671 GLP-2 (human) CAS No. 223460-79-5

GLP-2 (human)

Cat. No.: B612671
CAS No.: 223460-79-5
M. Wt: 3766.1 g/mol
InChI Key: TWSALRJGPBVBQU-PKQQPRCHSA-N
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Description

Glucagon-like peptide 2 is a 33-amino acid peptide hormone derived from the post-translational processing of the proglucagon gene. It is primarily produced in the gastrointestinal tract and plays a crucial role in promoting intestinal growth, enhancing nutrient absorption, and maintaining gut integrity .

Mechanism of Action

Target of Action

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide secreted in a nutrient-dependent manner from gut enteroendocrine cells . The primary targets of GLP-2 are the gastrointestinal tract, central nervous system, and skeleton . GLP-2 exerts its effects through a G-protein–coupled receptor expressed in enteric neurons or enteroendocrine cells .

Mode of Action

GLP-2 interacts with its targets to stimulate intestinal growth and enhance intestinal function . It increases intestinal and portal blood flow and inhibits gastric acid secretion . GLP-2 also upregulates pathways promoting restoration of intestinal barrier and absorptive function, leading to reduced bacterial translocation, improved nutrient uptake, and enhanced energy absorption .

Biochemical Pathways

GLP-2 is created by specific post-translational proteolytic cleavage of proglucagon . It regulates gastric motility, gastric acid secretion, intestinal hexose transport, and increases the barrier function of the gut epithelium . GLP-2 significantly enhances the surface area of the mucosal epithelium via stimulation of crypt cell proliferation and inhibition of apoptosis in the enterocyte and crypt compartments .

Pharmacokinetics

The pharmacokinetics of GLP-2 following subcutaneous dosing are primarily determined by slow release of the two main GLP-2 metabolites from a subcutaneous depot . For subcutaneous dosing once weekly, the two main metabolites accounted for >98% of the overall GLP-2 exposure at steady state, with the parent drug contributing to less than 1% of exposure . The estimated mean effective half-life

Biochemical Analysis

Biochemical Properties

GLP-2 exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor . The activity of this receptor is mediated by G proteins which activate adenylyl cyclase . This leads to an increase in the intracellular concentration of cyclic AMP (cAMP), which acts as a second messenger in various cellular processes .

Cellular Effects

GLP-2 has been shown to have a variety of effects on cells. For example, it has been found to stimulate the growth of intestinal epithelium . In human islets, GLP-2 has been shown to reduce inflammation, possibly through a crosstalk between endocrine cells and macrophages . It does not appear to affect β-cell function .

Molecular Mechanism

The molecular mechanism of GLP-2 involves its binding to the GLP-2 receptor, leading to the activation of adenylyl cyclase and an increase in cAMP levels . This can lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, GLP-2 has been shown to rapidly activate key intracellular signals related to cell survival and proliferation . These effects precede the trophic cellular kinetic effects that occur later in intestinal epithelial cells .

Dosage Effects in Animal Models

In animal models, the effects of GLP-2 can vary with different dosages. For example, in high-fat diet-fed mice, treatment with a GLP-2 analog for 4 weeks significantly increased glucose intolerance and enhanced both fasting and glucose-induced insulin concentrations .

Metabolic Pathways

GLP-2 is involved in various metabolic pathways. For example, it has been shown to enhance nutrient absorption and gut adaptation . It may also act in an endocrine fashion to link intestinal growth and metabolism with nutrient intake .

Transport and Distribution

GLP-2 is thought to be transported and distributed within cells and tissues via its receptor, the GLP-2 receptor . The receptor is located on the cell membrane, allowing GLP-2 to exert its effects on the cell .

Subcellular Localization

The GLP-2 receptor, through which GLP-2 exerts its effects, is located on the cell membrane . This suggests that GLP-2 itself would be located extracellularly before it binds to its receptor. After binding, it may induce intracellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide 2 involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of glucagon-like peptide 2 analogs, such as teduglutide, involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector and introduced into host cells, such as Escherichia coli or yeast. The peptide is then expressed, harvested, and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Glucagon-like peptide 2 primarily undergoes hydrolysis and enzymatic degradation. It is susceptible to cleavage by dipeptidyl peptidase-4, which inactivates the peptide by removing the N-terminal dipeptide .

Common Reagents and Conditions:

Major Products: The major products of these reactions are shorter peptide fragments and amino acids resulting from the cleavage of peptide bonds .

Scientific Research Applications

Glucagon-like peptide 2 has a wide range of scientific research applications:

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSALRJGPBVBQU-PKQQPRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H254N44O55S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3766.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223460-79-5
Record name Glucagon-like peptide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223460795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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